molecular formula C24H26N2O4 B012220 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide CAS No. 105440-26-4

1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide

Katalognummer B012220
CAS-Nummer: 105440-26-4
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: SLYNDLWSLFXNEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide, also known as spiroimidazoline compound, is a chemical compound that has gained attention due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound is not fully understood, but it is believed to involve the modulation of various cellular pathways. The compound has been shown to interact with specific proteins and enzymes involved in cell signaling, gene expression, and metabolism. It is also believed to affect the function of mitochondria, leading to the induction of apoptosis in cancer cells.

Biochemische Und Physiologische Effekte

Spiroimidazoline compound has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. In addition, 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also demonstrated antimicrobial activity against various bacterial and fungal pathogens.

Vorteile Und Einschränkungen Für Laborexperimente

Spiroimidazoline compound has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. The compound is also relatively easy to synthesize in large quantities. However, the compound has some limitations, including its relatively low potency compared to other anti-cancer drugs and its limited bioavailability in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound. One direction is to improve the potency and selectivity of the compound for specific cancer types. Another direction is to explore the potential of the compound as a combination therapy with other anti-cancer drugs. Additionally, the compound could be further optimized for its anti-inflammatory and antimicrobial activities. Finally, the pharmacokinetics and pharmacodynamics of the compound need to be further investigated to improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound is a promising chemical compound that has potential therapeutic applications in various fields of medicine. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and antimicrobial activities, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesemethoden

The synthesis of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound can be achieved through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with cyclohexanone to form a benzylidene cyclohexanone intermediate. The intermediate then undergoes a series of reactions, including reduction, cyclization, and spirocyclization, to yield the 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound. The synthesis method has been optimized to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

Spiroimidazoline compound has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. The compound has been shown to exhibit anti-cancer activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound has shown promising activity against various bacterial and fungal pathogens.

Eigenschaften

CAS-Nummer

105440-26-4

Produktname

1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide

Molekularformel

C24H26N2O4

Molekulargewicht

406.5 g/mol

IUPAC-Name

9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione

InChI

InChI=1S/C24H26N2O4/c1-29-20-12-16-8-10-25-11-9-24(14-19(25)18(16)13-21(20)30-2)15-22(27)26(23(24)28)17-6-4-3-5-7-17/h3-7,12-13,19H,8-11,14-15H2,1-2H3

InChI-Schlüssel

SLYNDLWSLFXNEY-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C3CC4(CCN3CCC2=C1)CC(=O)N(C4=O)C5=CC=CC=C5)OC

Kanonische SMILES

COC1=C(C=C2C3CC4(CCN3CCC2=C1)CC(=O)N(C4=O)C5=CC=CC=C5)OC

Synonyme

1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide
P-BQS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.